Pep1-AGL

Description

Structure

2D Structure

Properties

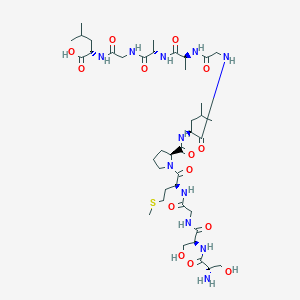

Molecular Formula |

C40H69N11O14S |

|---|---|

Molecular Weight |

960.1 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C40H69N11O14S/c1-20(2)13-26(36(60)43-15-30(54)45-23(6)34(58)46-22(5)33(57)42-16-32(56)48-27(40(64)65)14-21(3)4)49-38(62)29-9-8-11-51(29)39(63)25(10-12-66-7)47-31(55)17-44-37(61)28(19-53)50-35(59)24(41)18-52/h20-29,52-53H,8-19,41H2,1-7H3,(H,42,57)(H,43,60)(H,44,61)(H,45,54)(H,46,58)(H,47,55)(H,48,56)(H,49,62)(H,50,59)(H,64,65)/t22-,23-,24-,25-,26-,27-,28-,29-/m0/s1 |

InChI Key |

DKRJFJKDHRZRQJ-PJYAFMLMSA-N |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Pep1-AGL: A Technical Guide to its Role in AMPA Receptor Trafficking

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of Pep1-AGL, a synthetic peptide that serves as a crucial tool for investigating the molecular underpinnings of synaptic plasticity. Designed for researchers, scientists, and drug development professionals, this document outlines the signaling pathways, experimental methodologies, and quantitative data associated with this compound's function as a modulator of AMPA receptor trafficking.

Executive Summary

This compound is a research peptide that acts as an analog of Pep1-TGL, which corresponds to the C-terminal sequence of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunit GluA1. Its primary mechanism of action is the competitive inhibition of the interaction between the GluA1 C-terminus and post-synaptic density (PSD) proteins containing PDZ domains. This interference specifically blocks the activity-dependent delivery of GluA1-containing AMPA receptors to the synapse, a cellular process critical for long-term potentiation (LTP), a major cellular correlate of learning and memory.

Background: AMPA Receptors and Synaptic Plasticity

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. The strength of a synapse can be modified by altering the number of AMPA receptors in the postsynaptic membrane. An increase in synaptic AMPA receptors, a hallmark of LTP, enhances the neuron's response to glutamate.

The trafficking of AMPA receptors to and from the synapse is a tightly regulated process. GluA1-containing AMPA receptors are specifically delivered to the synapse during plasticity events, a process that is dependent on the interaction of the C-terminal tail of the GluA1 subunit with scaffolding proteins in the PSD.

Mechanism of Action of this compound

This compound's sequence, SSGMPLGAAGL, mimics the C-terminal domain of the GluA1 subunit. This allows it to act as a decoy and competitively bind to the PDZ domains of scaffolding proteins, such as SAP97, that would normally interact with the endogenous GluA1 subunit.

The signaling cascade leading to the synaptic insertion of GluA1-containing AMPA receptors, and which is disrupted by this compound, is as follows:

-

Induction of LTP: High-frequency stimulation of a synapse leads to the activation of NMDA receptors and a subsequent influx of calcium ions (Ca2+) into the postsynaptic neuron.

-

Activation of CaMKII: The rise in intracellular Ca2+ activates Calcium/calmodulin-dependent protein kinase II (CaMKII).

-

GluA1-PDZ Protein Interaction: Activated CaMKII promotes the interaction between the C-terminus of the GluA1 subunit of intracellular AMPA receptors and PDZ domain-containing proteins at the postsynaptic density.

-

Synaptic Delivery of AMPA Receptors: This interaction is a critical step for the translocation and insertion of GluA1-containing AMPA receptors into the synaptic membrane.

By binding to the PDZ domains, this compound effectively uncouples this interaction, thereby preventing the delivery of new AMPA receptors to the synapse during LTP.[1]

References

Unraveling a Scientific Enigma: The Quest for Pep1-AGL in Long-Term Potentiation Research

An extensive review of current scientific literature reveals no direct evidence supporting the existence or use of a molecule designated "Pep1-AGL" as a tool for studying long-term potentiation (LTP). Researchers, scientists, and drug development professionals are advised that the premise of utilizing a peptide-based modulator of the glycogen debranching enzyme (AGL) for LTP studies is not substantiated by available data.

Long-term potentiation, a persistent strengthening of synapses, is a fundamental process for learning and memory. The tools and molecules used to investigate LTP are therefore of critical interest to the neuroscience community. However, the subject of this technical guide, "this compound," appears to be a misnomer or represents a novel, yet-to-be-published area of research.

Our investigation began with a comprehensive search for "this compound" in scientific databases and publications. This yielded no relevant results. To broaden the search, we investigated the potential role of "AGL" in the context of synaptic plasticity and LTP. This line of inquiry identified AGL as the enzyme amylo-alpha-1,6-glucosidase, 4-alpha-glucanotransferase , commonly known as the glycogen debranching enzyme. This enzyme plays a crucial role in glycogen metabolism, breaking down glycogen into glucose.

Despite the clear identification of AGL, no peer-reviewed studies were found that directly link the glycogen debranching enzyme to the molecular mechanisms of long-term potentiation. The established pathways of LTP induction and maintenance primarily involve glutamate receptors (NMDA and AMPA), calcium influx, and a cascade of downstream signaling molecules such as CaMKII, PKA, and CREB. The role of glycogen metabolism in neuronal function is an area of active research, but a direct, modulatory role of AGL in synaptic plasticity remains uncharacterized.

Consequently, the core requirements of this technical guide—quantitative data, detailed experimental protocols, and visualizations of signaling pathways for "this compound" in LTP research—cannot be fulfilled. The absence of foundational research on this topic makes it impossible to generate the requested in-depth content.

For researchers interested in the established molecular players in LTP, we provide a summary of the canonical signaling pathway.

The Canonical NMDA Receptor-Dependent LTP Signaling Pathway

Long-term potentiation is most commonly studied at the Schaffer collateral-CA1 synapse in the hippocampus. The induction of NMDAR-dependent LTP is initiated by high-frequency stimulation, leading to the following cascade of events:

-

Glutamate Release: Presynaptic neurons release glutamate into the synaptic cleft.

-

AMPA Receptor Activation: Glutamate binds to AMPA receptors on the postsynaptic membrane, causing them to open and allow the influx of sodium ions (Na+). This leads to depolarization of the postsynaptic membrane.

-

NMDA Receptor Activation: Sufficient depolarization removes the magnesium ion (Mg2+) block from the NMDA receptor channel. This allows glutamate to bind and the channel to open, permitting the influx of calcium ions (Ca2+).

-

Activation of Downstream Kinases: The rise in intracellular Ca2+ activates several key protein kinases, most notably Calcium/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase A (PKA).

-

Phosphorylation and Trafficking of AMPA Receptors: Activated CaMKII phosphorylates existing AMPA receptors, increasing their conductance. It also promotes the insertion of new AMPA receptors into the postsynaptic membrane from intracellular stores.

-

Gene Expression and Protein Synthesis: For the late phase of LTP (L-LTP), which is responsible for long-lasting synaptic changes, the signaling cascade extends to the nucleus. This involves the activation of transcription factors like CREB (cAMP response element-binding protein), leading to the synthesis of new proteins that are essential for the structural and functional maintenance of the potentiated synapse.

Below is a diagram illustrating this well-established pathway.

While the exploration of novel molecular targets is crucial for advancing our understanding of LTP, the term "this compound" does not correspond to a recognized tool in this field of study based on currently available scientific literature. Researchers are encouraged to focus on established pathways and validated molecular tools for their investigations into long-term potentiation. Should "this compound" emerge as a validated entity in future research, a comprehensive technical guide will be warranted.

A Technical Guide to the Effects of GluA1 C-Terminal Peptide Analogs on GluA1 Subunit-Containing AMPA Receptors

Note: The user's query specified "Pep1-AGL." Extensive literature searches did not yield information on a peptide with this specific name in the context of AMPA receptor research. However, the literature frequently references a closely related and functionally relevant peptide, Pep1-TGL , which is a GluA1 subunit C-terminal peptide analog. This guide will focus on the effects of Pep1-TGL, as it is the likely intended subject of the query.

This technical guide provides an in-depth analysis of the effects of the peptide analog Pep1-TGL on the function of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors containing the GluA1 subunit. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action

AMPA receptors are critical for fast excitatory synaptic transmission in the central nervous system. The GluA1 subunit, in particular, is essential for the synaptic delivery of AMPA receptors during N-methyl-D-aspartate (NMDA) receptor-dependent long-term potentiation (LTP), a cellular correlate of learning and memory.[1] The C-terminal domain (CTD) of the GluA1 subunit contains a PDZ (Postsynaptic Density-95/Discs large/Zonula occludens-1) binding motif. This motif allows GluA1 to interact with scaffolding proteins in the postsynaptic density (PSD), such as PSD-95. This interaction is crucial for the trafficking and stabilization of GluA1-containing AMPA receptors at the synapse during LTP.

Pep1-TGL is a synthetic peptide analog of the GluA1 C-terminal. It acts as a competitive inhibitor, disrupting the interaction between the C-terminus of the native GluA1 subunit and its corresponding PDZ domain-containing scaffolding proteins. By doing so, Pep1-TGL effectively blocks the activity-dependent synaptic delivery and anchoring of GluA1-containing AMPA receptors.[1]

Signaling Pathway Disruption by Pep1-TGL

The following diagram illustrates the signaling pathway for LTP induction focusing on GluA1 trafficking and the point of intervention by Pep1-TGL.

Caption: Signaling pathway of LTP and inhibition by Pep1-TGL.

Quantitative Data on the Effects of Pep1-TGL

The primary reported effect of interfering with the GluA1-PDZ interaction is the significant impairment of LTP. Studies in the anterior cingulate cortex (ACC), a region associated with pain and emotional learning, have demonstrated this inhibitory effect.[1]

| Parameter Measured | Brain Region | Experimental Condition | Result | Reference |

| Long-Term Potentiation (LTP) | Anterior Cingulate Cortex (ACC) | Postsynaptic injection of Pep1-TGL | Blocked the induction of LTP | [1] |

| Extracellular Signal-Regulated Kinase (ERK) Activation | Anterior Cingulate Cortex (ACC) | In GluA1 knockout mice (mimicking functional block) | Decreased cortical activation of ERK1/2 | [1] |

Experimental Protocols

The investigation of Pep1-TGL's effects relies heavily on electrophysiological techniques, particularly whole-cell patch-clamp recordings in brain slices to measure synaptic plasticity.

Protocol: Whole-Cell Patch-Clamp Recording and LTP Induction

This protocol is adapted from methodologies used to study synaptic plasticity in the anterior cingulate cortex.[1]

1. Brain Slice Preparation:

- Anesthetize an adult mouse according to approved animal care protocols.

- Perfuse transcardially with ice-cold, oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (ACSF) with a modified sucrose-based solution to improve slice viability.

- Rapidly decapitate and dissect the brain.

- Mount the brain on a vibratome stage and cut coronal slices (e.g., 300 µm thick) containing the region of interest (e.g., ACC).

- Transfer slices to a holding chamber with standard ACSF (e.g., in mM: 124 NaCl, 2.5 KCl, 1.2 NaH₂PO₄, 2.5 CaCl₂, 1.3 MgSO₄, 26 NaHCO₃, and 10 glucose) and allow to recover at room temperature for at least 1 hour before recording.

2. Electrophysiological Recording:

- Transfer a single slice to a recording chamber on a microscope stage, continuously perfused with oxygenated ACSF.

- Visualize layer II/III pyramidal neurons of the ACC using infrared differential interference contrast (IR-DIC) microscopy.

- Establish a whole-cell patch-clamp configuration using a glass pipette (3-5 MΩ resistance) filled with an internal solution (e.g., in mM: 120 K-gluconate, 5 NaCl, 1 MgCl₂, 0.2 EGTA, 10 HEPES, 2 Mg-ATP, 0.1 Na₃-GTP, and 10 phosphocreatine, adjusted to pH 7.2).

- Crucially, for peptide studies, include Pep1-TGL in the internal solution of the patch pipette to allow for its diffusion into the postsynaptic neuron.

- Hold neurons at a membrane potential of -70 mV to record excitatory postsynaptic currents (EPSCs).

3. LTP Induction:

- Place a stimulating electrode in layer V to evoke synaptic responses in the recorded layer II/III neuron.

- Record baseline EPSCs for a stable period (e.g., 10-20 minutes) at a low stimulation frequency (e.g., 0.05 Hz).

- Induce LTP using a pairing protocol: pair presynaptic stimulation (e.g., 80 pulses at 2 Hz) with postsynaptic depolarization (e.g., holding the neuron at +30 mV).[1] This protocol is designed to activate NMDA receptors, initiating the signaling cascade for LTP.

- Following the induction protocol, resume baseline stimulation frequency and record EPSCs for at least 40-60 minutes to monitor the potentiation of the synaptic response.

4. Data Analysis:

- Measure the amplitude of the evoked EPSCs.

- Normalize the post-induction EPSC amplitudes to the average baseline amplitude.

- Plot the normalized EPSC amplitude over time to visualize the induction and maintenance of LTP. Compare results from cells dialyzed with Pep1-TGL to control cells.

Experimental Workflow Diagram

The following diagram outlines the logical flow of an experiment designed to test the effect of Pep1-TGL on LTP.

References

Preliminary Studies on Pep1-AGL in Hippocampal Neurons: A Proposed Investigation

Disclaimer: As of late 2025, dedicated preliminary studies on a "Pep1-AGL" conjugate in hippocampal neurons are not available in the public research domain. This technical guide is a synthesized whitepaper based on the established functions of its constituent components: the cell-penetrating peptide Pep1 and the glycogen debranching enzyme (AGL). The experimental data presented herein is hypothetical, intended to serve as a framework for future research in this novel area.

Introduction

The metabolic landscape of the brain is characterized by a close partnership between astrocytes and neurons. While astrocytes are the primary storage site for glycogen, neurons have a high energy demand with minimal intrinsic energy reserves. Glycogenolysis, the breakdown of glycogen into glucose, is therefore a critical process for sustaining neuronal function, particularly in regions of high synaptic plasticity like the hippocampus.[1][2][3] The enzyme amylo-α-1,6-glucosidase, 4-α-glucanotransferase (AGL) is central to this process, responsible for debranching glycogen to allow for its complete degradation to glucose.[4][5]

Deficiencies in AGL lead to glycogen storage diseases, underscoring its metabolic importance.[4][6] In the hippocampus, astrocyte-derived lactate, a product of glycogenolysis, is a vital energy substrate for neurons during memory consolidation.[2][3][7] However, the direct consequences of introducing AGL activity into neurons—cells that typically do not express it at high levels—remain unexplored. Such an intervention could potentially alter neuronal energy homeostasis, stress resilience, and synaptic function.

This document outlines a proposed preliminary study on this compound, a novel research tool designed to investigate the effects of intracellular AGL in hippocampal neurons. Pep1 is a well-characterized cell-penetrating peptide that can deliver proteins and other macromolecules into cells by forming non-covalent nanoparticle complexes.[8][9] By complexing AGL with Pep1, we can bypass the cell membrane and introduce active AGL directly into the neuronal cytoplasm, offering a unique opportunity to probe the downstream effects of intraneuronal glycogenolysis.

This guide provides a hypothetical framework for such a study, including potential quantitative data, detailed experimental protocols, and visualizations of workflows and signaling pathways.

Data Presentation: Hypothetical Quantitative Data

The following tables summarize the expected quantitative outcomes from the proposed preliminary studies on this compound.

Table 1: Characterization of this compound Nanoparticle Complexes

| Molar Ratio (Pep1:AGL) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Complexation Efficiency (%) |

|---|---|---|---|---|

| 5:1 | 250.4 ± 15.2 | 0.45 ± 0.05 | +10.5 ± 1.5 | 75.2 ± 4.1 |

| 10:1 | 180.1 ± 10.8 | 0.31 ± 0.03 | +18.2 ± 2.1 | 92.5 ± 3.5 |

| 20:1 | 155.6 ± 9.5 | 0.22 ± 0.02 | +25.8 ± 2.8 | 98.1 ± 1.9 |

| Control (AGL alone) | N/A | N/A | -15.4 ± 1.8 | N/A |

Table 2: In Vitro Efficacy of this compound in Primary Hippocampal Neuron Cultures (48h Post-Treatment)

| Treatment Group | Neuronal Viability (%) | Intracellular Glucose (nmol/mg protein) | Lactate Efflux (µmol/mg protein) | AGL Activity (mU/mg protein) |

|---|---|---|---|---|

| Untreated Control | 100 ± 5.0 | 2.5 ± 0.3 | 5.1 ± 0.6 | <0.1 |

| Pep1 alone (2µM) | 98.2 ± 4.5 | 2.6 ± 0.4 | 5.3 ± 0.5 | <0.1 |

| AGL alone (100nM) | 99.1 ± 5.2 | 2.8 ± 0.3 | 5.2 ± 0.7 | 0.5 ± 0.2 |

| this compound (100nM AGL) | 95.5 ± 6.1 | 8.9 ± 0.9 | 12.4 ± 1.1 | 15.3 ± 2.5 |

Table 3: Effects of this compound on Electrophysiological Properties of Hippocampal Neurons

| Treatment Group | Baseline mEPSC Freq. (Hz) | Baseline mEPSC Amp. (pA) | LTP Magnitude (% of baseline) | Action Potential Firing Rate (Hz) |

|---|---|---|---|---|

| Untreated Control | 1.5 ± 0.2 | 15.2 ± 1.8 | 150 ± 12.5 | 3.1 ± 0.4 |

| Pep1 alone | 1.6 ± 0.3 | 15.5 ± 2.0 | 148 ± 11.9 | 3.3 ± 0.5 |

| AGL alone | 1.5 ± 0.2 | 15.1 ± 1.9 | 152 ± 13.1 | 3.2 ± 0.4 |

| this compound | 2.8 ± 0.4 | 15.8 ± 2.1 | 195 ± 15.8 | 5.8 ± 0.7 |

Experimental Protocols

-

Reagent Preparation :

-

Reconstitute lyophilized Pep1 peptide (KETWWETWWTEWSQPKKKRKV) in sterile, nuclease-free water to a stock concentration of 1 mM.

-

Dilute recombinant human AGL protein in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to a stock concentration of 100 µM.

-

-

Complex Formation :

-

For a 20:1 molar ratio, mix 20 µL of 1 mM Pep1 with 10 µL of 100 µM AGL.

-

Add complex formation buffer (e.g., Opti-MEM) to a final volume of 100 µL.

-

Incubate at room temperature for 30 minutes to allow for nanoparticle self-assembly.

-

-

Characterization :

-

Measure particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).

-

Confirm complexation efficiency by running samples on an agarose gel; free protein will migrate while complexed protein will remain in or near the well.

-

-

Cell Culture :

-

Culture primary hippocampal neurons from E18 rat embryos on poly-D-lysine coated plates in Neurobasal medium supplemented with B-27 and GlutaMAX.

-

Maintain cultures for 10-14 days in vitro (DIV) to allow for mature synapse formation.

-

-

Treatment :

-

Gently remove half of the culture medium.

-

Add the freshly prepared this compound complexes (from Protocol 1) to the remaining medium to achieve a final AGL concentration of 100 nM.

-

Include control groups: untreated, Pep1 alone, and AGL alone.

-

Incubate the neurons for the desired time period (e.g., 4, 24, 48 hours) at 37°C and 5% CO2.

-

-

Sample Preparation :

-

After treatment, wash neurons twice with ice-cold PBS.

-

Lyse the cells in 200 µL of ice-cold α-Glucosidase Assay Buffer.

-

Homogenize the lysate and centrifuge at 12,000 rpm for 5 minutes at 4°C.

-

Collect the supernatant for the assay.

-

-

Assay Procedure (Colorimetric) :

-

Use a commercial α-glucosidase activity assay kit.[10][11][12]

-

Prepare a standard curve using p-nitrophenol.

-

Add 50 µL of neuronal lysate supernatant to a 96-well plate.

-

Prepare a reaction mix containing the α-glucosidase substrate (e.g., p-nitrophenyl-α-D-glucopyranoside).

-

Add 50 µL of the reaction mix to each well.

-

Measure the absorbance at 410 nm in kinetic mode at 25°C for 15-60 minutes.

-

-

Calculation :

-

Calculate the AGL activity based on the rate of p-nitrophenol production, normalized to the total protein concentration of the lysate (Bradford assay). Activity is expressed in mU/mg protein.

-

Mandatory Visualizations

Caption: Workflow for studying this compound effects on hippocampal neurons.

Caption: Proposed intracellular pathway of this compound in a neuron.

Caption: Logical flow from this compound delivery to neuronal function.

Conclusion and Future Directions

This whitepaper presents a hypothetical yet scientifically grounded framework for the preliminary investigation of this compound in hippocampal neurons. The proposed experiments are designed to test the central hypothesis that direct intracellular delivery of AGL can augment the energy-producing capacity of neurons, thereby enhancing their synaptic function and plasticity. The hypothetical data suggests that this compound could be a viable tool to achieve this, leading to increased neuronal activity and a greater capacity for long-term potentiation.

The successful completion of these in vitro studies would pave the way for more complex investigations. Future directions would include:

-

In vivo studies: Administering this compound to animal models to assess its effects on learning and memory through behavioral tests like the Morris water maze.

-

Disease models: Evaluating the potential neuroprotective effects of this compound in models of neurodegenerative diseases or ischemic injury, where energy deficits are a key pathological feature.

-

Mechanism of action: Utilizing transcriptomic and proteomic analyses to understand the broader changes in gene and protein expression induced by enhanced intraneuronal glycogenolysis.

References

- 1. Monoaminergic control of cellular glucose utilization by glycogenolysis in neocortex and hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Role of Brain Glycogen in Supporting Physiological Function [frontiersin.org]

- 3. Role of Glycogenolysis in Memory and Learning: Regulation by Noradrenaline, Serotonin and ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medlineplus.gov [medlineplus.gov]

- 5. Glycogen debranching enzyme - Wikipedia [en.wikipedia.org]

- 6. AGL gene: MedlinePlus Genetics [medlineplus.gov]

- 7. Role of Glycogenolysis in Memory and Learning: Regulation by Noradrenaline, Serotonin and ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The peptide carrier Pep-1 forms biologically efficient nanoparticle complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jpt.com [jpt.com]

- 10. assaygenie.com [assaygenie.com]

- 11. abcam.com [abcam.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Pep1-AGL in Acute Brain Slice Preparations

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Pep1-AGL is a synthetic peptide with the sequence SSGMPLGAAGL. It is an analog of Pep1-TGL, a peptide that corresponds to the C-terminal region of the AMPA receptor subunit GluA1[1]. The C-terminus of GluA1 is critical for the trafficking and synaptic delivery of AMPA receptors during long-term potentiation (LTP), a cellular correlate of learning and memory[2][3][4]. Specifically, the interaction of the GluA1 C-terminus with PDZ domain-containing scaffolding proteins is a key step in the activity-dependent insertion of these receptors into the postsynaptic membrane[2][5][6].

This document provides a detailed protocol for the application of this compound in acute brain slice preparations to study its effects on synaptic plasticity. Based on its homology to the GluA1 C-terminus, this compound is hypothesized to act as a competitive inhibitor of the interaction between GluA1-containing AMPA receptors and their postsynaptic scaffolding proteins, thereby potentially inhibiting LTP.

Mechanism of Action (Hypothesized)

During the induction of LTP, activation of NMDA receptors leads to a calcium influx, which in turn activates CaMKII. CaMKII activation is a critical step that initiates a signaling cascade culminating in the insertion of GluA1-containing AMPA receptors into the synapse[2][7]. This process is dependent on the interaction of the GluA1 C-terminal domain with PDZ domain-containing proteins such as PSD-95. This compound, by mimicking the GluA1 C-terminus, is proposed to competitively bind to these PDZ domains, thereby preventing the docking and insertion of endogenous GluA1-containing AMPA receptors into the postsynaptic density. This interference is expected to inhibit the expression of LTP.

References

- 1. Long-term potentiation is independent of the C-tail of the GluA1 AMPA receptor subunit | eLife [elifesciences.org]

- 2. Driving AMPA receptors into synapses by LTP and CaMKII: requirement for GluR1 and PDZ domain interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Requirement of the C-Terminal Domain of GluA1 in Different Forms of Long-Term Potentiation in the Hippocampus Is Age-Dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging role of AMPA receptor subunit GluA1 in synaptic plasticity: Implications for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Subunit-specific rules governing AMPA receptor trafficking to synapses in hippocampal pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Driving AMPA receptors into synapses by LTP and CaMKII: requirement for GluR1 and PDZ domain interaction. | Semantic Scholar [semanticscholar.org]

- 7. CaMKII phosphorylation of TARPγ-8 is a mediator of LTP and learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pep1-AGL Delivery in In Vivo Neuroscience Research

Disclaimer: Extensive literature searches did not yield any published in vivo experimental data or established delivery protocols specifically for the peptide Pep1-AGL. Commercial vendors describe this compound as an analog of Pep1-TGL, a peptide corresponding to the C-terminus of the AMPA receptor GluA1 subunit. The information, protocols, and data presented herein are therefore hypothetical and generalized based on common practices for the in vivo delivery of cell-penetrating peptides (CPPs) in neuroscience research. These should serve as a starting point and would require significant optimization and validation for this compound.

Introduction

This compound is a synthetic peptide, reportedly an analog of Pep1-TGL. Pep1-TGL corresponds to the C-terminal motif of the GluA1 subunit of the AMPA receptor. This suggests that this compound may act as a tool to study or modulate AMPA receptor trafficking and synaptic plasticity, processes fundamental to learning, memory, and various neurological disorders. Due to its peptidic nature, in vivo delivery to the central nervous system (CNS) requires strategies to cross the blood-brain barrier (BBB). This document outlines potential in vivo delivery techniques and hypothetical experimental protocols for neuroscience research involving this compound.

Potential Signaling Pathway Involvement

Based on its analog, Pep1-TGL, the hypothetical mechanism of action for this compound revolves around the modulation of AMPA receptor (AMPAR) trafficking. AMPARs mediate the majority of fast excitatory synaptic transmission in the brain, and their number at the synapse is tightly regulated. This regulation is crucial for synaptic plasticity phenomena like Long-Term Potentiation (LTP) and Long-Term Depression (LTD). This compound might interfere with the protein-protein interactions that govern the endocytosis, recycling, or synaptic anchoring of GluA1-containing AMPARs.

Caption: Hypothetical signaling pathway for this compound action.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical quantitative data for illustrative purposes. These values are not based on experimental results for this compound and should be considered as placeholders.

Table 1: Hypothetical In Vivo Delivery Parameters for this compound in Mice

| Delivery Route | Dosage Range (mg/kg) | Frequency | Vehicle | Potential Efficacy |

| Intraperitoneal (IP) | 1 - 5 | Daily for 7 days | Saline | Moderate CNS penetration |

| Intranasal (IN) | 0.5 - 2 | Daily for 7 days | Saline | Higher CNS penetration |

| Intracerebroventricular (ICV) | 0.01 - 0.1 | Single dose | Artificial CSF | Direct CNS delivery |

Table 2: Hypothetical Biodistribution of this compound in Mice (24h post-injection)

| Delivery Route | Brain (% Injected Dose/g) | Liver (% Injected Dose/g) | Kidneys (% Injected Dose/g) |

| Intraperitoneal (IP) | 0.1 ± 0.03 | 15 ± 2.5 | 25 ± 3.1 |

| Intranasal (IN) | 0.5 ± 0.1 | 5 ± 1.2 | 10 ± 1.8 |

| Intracerebroventricular (ICV) | 5.0 ± 0.8 | 0.2 ± 0.05 | 0.5 ± 0.1 |

Experimental Protocols

The following are detailed, generalized protocols that would need to be adapted for specific experimental questions regarding this compound.

Protocol 1: Intraperitoneal (IP) Delivery of this compound in a Mouse Model of Neurological Disease

This protocol describes a general method for systemic administration of a peptide to assess its therapeutic potential in a transgenic mouse model of a neurodegenerative disease (e.g., an Alzheimer's disease model).

Objective: To assess the effect of systemically delivered this compound on cognitive deficits and neuropathology.

Materials:

-

This compound peptide (lyophilized)

-

Sterile 0.9% saline

-

Transgenic and wild-type control mice (e.g., 5XFAD for Alzheimer's)

-

Insulin syringes (28-30 gauge)

-

Animal scale

-

Behavioral testing apparatus (e.g., Morris water maze)

-

Histology and biochemistry reagents

Procedure:

-

Peptide Preparation: Reconstitute lyophilized this compound in sterile 0.9% saline to a final concentration of 1 mg/ml. Vortex briefly and ensure complete dissolution. Prepare fresh daily or aliquot and store at -80°C for short-term use.

-

Animal Dosing:

-

Weigh each mouse to determine the precise injection volume.

-

Administer this compound (e.g., 2 mg/kg) or an equivalent volume of saline (vehicle control) via intraperitoneal injection.

-

Repeat injections daily for a predetermined period (e.g., 2-4 weeks).

-

-

Behavioral Analysis:

-

Following the treatment period, conduct behavioral tests to assess cognitive function. For example, in the Morris water maze, test for spatial learning and memory.

-

-

Tissue Collection and Analysis:

-

At the end of the study, anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde.

-

Collect brains for histological analysis (e.g., immunohistochemistry for amyloid plaques and synaptic markers) or flash-freeze for biochemical analysis (e.g., Western blot for AMPA receptor subunits).

-

Caption: Experimental workflow for IP delivery and analysis.

Protocol 2: Intranasal (IN) Delivery for Direct Nose-to-Brain Transport

This non-invasive method aims to bypass the BBB for more direct CNS delivery.[1][2]

Objective: To achieve higher CNS concentrations of this compound and assess its acute effects on synaptic function.

Materials:

-

This compound peptide

-

Sterile 0.9% saline

-

Micropipette with fine tips

-

Anesthesia (optional, for initial habituation)

-

Electrophysiology setup for ex vivo slice recording

Procedure:

-

Peptide Preparation: Prepare a concentrated solution of this compound in saline (e.g., 2 mg/ml).

-

Animal Habituation: For several days prior to the experiment, handle the mice to acclimate them to the procedure to minimize stress.

-

Intranasal Administration:

-

Gently restrain the mouse.

-

Using a micropipette, apply small droplets (2-3 µL) of the this compound solution into one nostril, allowing the mouse to inhale between drops. Alternate between nostrils until the total volume (e.g., 10-20 µL) is delivered.

-

-

Time Course and Tissue Collection:

-

At various time points post-administration (e.g., 30 min, 1h, 2h, 4h), euthanize the animals.

-

Rapidly extract the brain and prepare acute hippocampal or cortical slices for electrophysiological recordings (e.g., to measure synaptic plasticity like LTP).

-

Caption: Logical relationship of IP vs. IN delivery routes.

Conclusion

While specific in vivo applications of this compound are not yet documented in scientific literature, its nature as an analog to a peptide involved in AMPA receptor trafficking makes it a potentially valuable tool for neuroscience research. The protocols and data presented here are intended as a generalized guide for researchers to begin designing their own in vivo studies. Successful delivery and meaningful results will depend on careful optimization of the administration route, dosage, and experimental endpoints for the specific research question and animal model.

References

Application Notes and Protocols for Studying Protein Interactions Using Pep1 in Biochemical Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing biochemical assays centered around the Plant Elicitor Peptide 1 (Pep1) from Arabidopsis thaliana to investigate protein-protein interactions. The protocols detailed below are essential for researchers in plant biology, immunology, and drug discovery focusing on receptor-ligand interactions and downstream signaling events.

Introduction

Plant Elicitor Peptide 1 (Pep1) is a 23-amino acid endogenous peptide in Arabidopsis thaliana that acts as a danger-associated molecular pattern (DAMP).[1] Upon tissue damage, Pep1 is released and perceived by the leucine-rich repeat receptor kinases (LRR-RKs) PEPR1 and PEPR2, initiating a signaling cascade that leads to an amplified immune response.[1][2] Studying the protein interactions within this pathway is crucial for understanding plant immunity and for the development of novel disease resistance strategies.

The primary interaction is the binding of Pep1 to its receptors, PEPR1 and PEPR2. This binding event induces the heterodimerization of the receptor with a co-receptor, BRASSINOSTEROID INSENSITIVE 1-ASSOCIATED KINASE 1 (BAK1), and subsequent activation of the receptor's kinase domain.[3][4][5] The activated receptor then phosphorylates downstream targets, such as the receptor-like cytoplasmic kinase BOTRYTIS-INDUCED KINASE 1 (BIK1), propagating the immune signal.[6]

This document provides detailed protocols for studying these key protein interactions through co-immunoprecipitation, in-vitro kinase assays, and GST pull-down assays. Additionally, methods for analyzing downstream physiological responses, such as the production of reactive oxygen species (ROS) and callose deposition, are included.

Data Presentation

Quantitative Analysis of Pep1 Receptor Binding Affinity

The binding affinity of Pep1 to its receptors, PEPR1 and PEPR2, has been quantitatively determined using radiolabeled Pep1 analogs. The dissociation constant (Kd) is a measure of the binding affinity, with a lower Kd value indicating a stronger interaction.

| Ligand | Receptor | Dissociation Constant (Kd) | Method |

| 125I-Tyr-Pep1 | PEPR1 | 0.56 nM | Scatchard Analysis |

| 125I-Tyr-Pep1 | PEPR2 | 1.25 nM | Scatchard Analysis |

Table 1: Binding affinities of Pep1 to its receptors PEPR1 and PEPR2. Data extracted from studies on transgenic tobacco cells expressing the respective Arabidopsis receptors.

Signaling Pathway and Experimental Workflow Diagrams

Pep1 Signaling Pathway

The following diagram illustrates the key protein interactions and downstream events in the Pep1 signaling cascade.

Caption: Pep1 signaling pathway overview.

Experimental Workflow for Protein Interaction Analysis

This diagram outlines the general workflow for investigating protein-protein interactions using the techniques described in this document.

Caption: Workflow for protein interaction analysis.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) of PEPR1 and BIK1

This protocol is adapted from studies demonstrating the in vivo interaction between PEPR1 and BIK1 in Arabidopsis protoplasts.[6]

Objective: To determine if PEPR1 and BIK1 interact in planta.

Materials:

-

Arabidopsis protoplasts

-

Plasmids encoding PEPR1-FLAG and BIK1-HA

-

Polyethylene glycol (PEG) solution for transfection

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail)

-

Anti-FLAG antibody

-

Anti-HA antibody

-

Protein A/G agarose beads

-

Wash buffer (e.g., lysis buffer with lower Triton X-100 concentration)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE gels

-

Western blotting equipment and reagents

Methodology:

-

Protoplast Transfection: Co-transfect Arabidopsis protoplasts with plasmids encoding PEPR1-FLAG and BIK1-HA using a PEG-mediated method. As a negative control, transfect protoplasts with BIK1-HA and an unrelated FLAG-tagged protein.

-

Protein Expression: Incubate the transfected protoplasts for 12-16 hours to allow for protein expression.

-

Cell Lysis: Harvest the protoplasts and lyse them in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose beads.

-

Incubate the pre-cleared lysate with an anti-FLAG antibody to capture PEPR1-FLAG and its interacting proteins.

-

Add Protein A/G agarose beads to the lysate-antibody mixture to pull down the immune complexes.

-

-

Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with an anti-HA antibody to detect co-immunoprecipitated BIK1-HA.

-

Probe a separate membrane (or strip and re-probe the same membrane) with an anti-FLAG antibody to confirm the immunoprecipitation of PEPR1-FLAG.

-

Expected Results: A band corresponding to BIK1-HA should be detected in the sample where PEPR1-FLAG was immunoprecipitated, but not in the negative control.

In-Vitro Kinase Assay for PEPR1 and BIK1

This protocol is based on evidence that the kinase domain of PEPR1 directly phosphorylates BIK1.[6]

Objective: To determine if PEPR1 can directly phosphorylate BIK1 in vitro.

Materials:

-

Purified recombinant PEPR1 kinase domain (PEPR1-KD-His)

-

Purified recombinant kinase-dead BIK1 (GST-BIK1K105E) - The K105E mutation abolishes BIK1's own kinase activity.

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-32P]ATP

-

SDS-PAGE sample buffer

-

SDS-PAGE gels

-

Autoradiography film or phosphorimager

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the purified PEPR1-KD-His and GST-BIK1K105E in the kinase reaction buffer.

-

Initiate Reaction: Start the phosphorylation reaction by adding [γ-32P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Stop Reaction: Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

SDS-PAGE and Autoradiography:

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to an autoradiography film or a phosphorimager screen to detect the incorporation of 32P.

-

Expected Results: A radioactive band corresponding to the molecular weight of GST-BIK1K105E will indicate that it has been phosphorylated by PEPR1-KD-His.

GST Pull-Down Assay for Pep1 and PEPR1 Interaction

This protocol provides a general framework for demonstrating the direct in vitro interaction between Pep1 and the extracellular domain of its receptor, PEPR1.

Objective: To confirm a direct physical interaction between Pep1 and the PEPR1 receptor.

Materials:

-

Purified GST-tagged AtPep1 (GST-AtPep1)

-

Purified His-tagged PEPR1 extracellular domain (PEPR1-LRR-His)

-

Glutathione-Sepharose beads

-

Binding buffer (e.g., PBS with 0.1% Tween-20)

-

Wash buffer (e.g., binding buffer with increased salt concentration)

-

Elution buffer (e.g., binding buffer containing reduced glutathione)

-

SDS-PAGE gels

-

Western blotting equipment and reagents

-

Anti-His antibody

Methodology:

-

Immobilize Bait Protein: Incubate purified GST-AtPep1 with Glutathione-Sepharose beads to immobilize the "bait" protein. As a negative control, incubate beads with GST alone.

-

Wash: Wash the beads with binding buffer to remove unbound GST-AtPep1.

-

Incubate with Prey Protein: Add the purified PEPR1-LRR-His ("prey" protein) to the beads and incubate to allow for interaction.

-

Wash: Wash the beads extensively with wash buffer to remove non-specifically bound PEPR1-LRR-His.

-

Elution: Elute the GST-AtPep1 and any bound proteins from the beads using an elution buffer containing reduced glutathione.

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Probe the membrane with an anti-His antibody to detect the presence of PEPR1-LRR-His.

-

Expected Results: A band corresponding to PEPR1-LRR-His should be detected in the sample where GST-AtPep1 was used as bait, but not in the negative control with GST alone.

Measurement of Reactive Oxygen Species (ROS) Production

This protocol describes a common method for detecting the Pep1-induced ROS burst in Arabidopsis leaf tissue.

Objective: To measure the production of ROS as a downstream indicator of Pep1-PEPR signaling.

Materials:

-

Arabidopsis leaf discs

-

Luminol

-

Horseradish peroxidase (HRP)

-

AtPep1 peptide

-

Plate reader with luminescence detection capabilities

Methodology:

-

Sample Preparation: Collect leaf discs from Arabidopsis plants and float them in water overnight in a 96-well plate.

-

Elicitation: Replace the water with a solution containing luminol, HRP, and AtPep1. As a control, use a solution without AtPep1.

-

Measurement: Immediately measure the luminescence produced over time using a plate reader. The luminescence is proportional to the amount of ROS produced.

Expected Results: A rapid and transient increase in luminescence should be observed in the leaf discs treated with AtPep1 compared to the control.

Staining for Callose Deposition

This protocol outlines the procedure for visualizing callose deposition, a hallmark of the plant immune response.

Objective: To visualize callose deposition in response to Pep1 treatment.

Materials:

-

Arabidopsis leaves

-

Ethanol

-

Aniline blue staining solution (0.01% aniline blue in 150 mM K2HPO4, pH 9.5)

-

Fluorescence microscope with a UV filter

Methodology:

-

Elicitation: Infiltrate Arabidopsis leaves with a solution containing AtPep1 or a control solution.

-

Chlorophyll Removal: After 12-24 hours, harvest the leaves and clear the chlorophyll by incubating in ethanol.

-

Staining: Rehydrate the leaves and stain them with aniline blue solution.

-

Visualization: Mount the stained leaves on a microscope slide and observe under a fluorescence microscope. Callose deposits will fluoresce bright yellow-green.

Expected Results: Increased callose deposition (bright fluorescent spots) will be visible in the leaves treated with AtPep1 compared to the control.

References

- 1. pnas.org [pnas.org]

- 2. PEPR2 Is a Second Receptor for the Pep1 and Pep2 Peptides and Contributes to Defense Responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Danger peptide receptor signaling in plants ensures basal immunity upon pathogen‐induced depletion of BAK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Structural basis for recognition of an endogenous peptide by the plant receptor kinase PEPR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BIK1 interacts with PEPRs to mediate ethylene-induced immunity - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Co-localization of Pep1 Receptors using a Fluorescently Labeled Pep1-AGL Probe and Immunofluorescence

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the use of a fluorescently labeled peptide, Pep1-AGL, in conjunction with immunofluorescence to investigate the localization and co-localization of its corresponding receptors (e.g., PEPR1/PEPR2).

Introduction

Pep1 is an endogenous peptide in Arabidopsis thaliana that acts as an amplifier of the innate immune response by binding to the plasma membrane leucine-rich repeat (LRR) receptor kinases, PEPR1 and PEPR2.[1] Studying the subcellular localization of these receptors is crucial for understanding their signaling mechanisms and regulation. This application note describes a method to visualize the localization of PEPRs using a fluorescently labeled Pep1 analog, termed this compound, in combination with traditional immunofluorescence for co-localization studies with other proteins of interest. This dual-labeling strategy allows for the precise visualization of the receptor's position within the cell and its spatial relationship with other cellular components.

Experimental Principle

The methodology combines the use of a fluorescently labeled peptide probe (this compound) that specifically binds to its receptor with the highly specific antigen-antibody interaction of immunofluorescence.

This compound Probe: It is assumed that this compound is a synthetic Pep1 peptide conjugated to a fluorophore (represented by 'AGL'). This probe allows for the direct visualization of the receptor's location upon binding.

Immunofluorescence: This technique utilizes a primary antibody to specifically target a protein of interest (e.g., a subcellular marker or another signaling protein) and a secondary antibody conjugated to a different fluorophore for detection.

By using spectrally distinct fluorophores for this compound and the secondary antibody, the localization of the Pep1 receptor and the other target protein can be visualized simultaneously using fluorescence microscopy.

Experimental Workflow

The overall experimental workflow for combining this compound staining with immunofluorescence is depicted below.

Caption: Experimental workflow for co-localization using this compound and immunofluorescence.

Detailed Protocols

This section provides detailed protocols for cell and tissue preparation and the staining procedure.

Preparation of Cells and Tissues

4.1.1. Cultured Cells

-

Cell Seeding: Grow cells on sterile glass coverslips placed in a petri dish or on chamber slides overnight at 37°C.

-

Washing: Briefly rinse the cells with Phosphate-Buffered Saline (PBS).

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[2] Alternatively, ice-cold methanol or acetone can be used for 5-10 minutes.[3]

-

Washing: Wash the fixed cells twice with ice-cold PBS.[4]

-

Permeabilization: If the target for the primary antibody is intracellular, permeabilize the cells with 0.1-0.3% Triton X-100 in PBS for 10-15 minutes. Note: Acetone fixation often does not require a separate permeabilization step.[2][4]

-

Washing: Wash the cells three times with PBS for 5 minutes each.

4.1.2. Frozen Sections

-

Tissue Freezing: Snap-freeze fresh tissue in liquid nitrogen or isopentane pre-cooled in liquid nitrogen.[4]

-

Sectioning: Cut 4-8 µm thick sections using a cryostat and mount them on positively charged slides.[4]

-

Storage: Slides can be stored at -80°C until use.

-

Fixation: Before staining, warm the slides to room temperature for 30 minutes and fix with ice-cold acetone or methanol for 10 minutes, or 4% paraformaldehyde for 15 minutes.[3]

-

Washing: Air dry and then wash with PBS.

Staining Protocol

-

Blocking: Incubate the prepared samples in a blocking buffer (e.g., 1-5% BSA or 5% normal serum from the secondary antibody's host species in PBS) for 60 minutes at room temperature to reduce non-specific binding.[2]

-

This compound Incubation: Dilute the fluorescent this compound probe to its optimal working concentration in a suitable buffer (e.g., PBS with 1% BSA). Incubate the samples with the this compound solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.

-

Washing: Wash the samples three times with PBS for 5 minutes each.

-

Primary Antibody Incubation: Dilute the primary antibody against the protein of interest to its predetermined optimal concentration in an antibody dilution buffer (e.g., 1% BSA in PBS). Incubate the samples with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.[2]

-

Washing: Wash the samples three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody (with a fluorophore spectrally distinct from AGL) in the antibody dilution buffer. Incubate the samples with the secondary antibody for 1 hour at room temperature in the dark.[4]

-

Washing: Wash the samples three times with PBS for 5 minutes each in the dark.

-

Counterstaining (Optional): To visualize the nuclei, incubate the samples with a DNA stain like DAPI or Hoechst for 1-5 minutes.[4]

-

Washing: Briefly rinse with PBS.

-

Mounting: Mount the coverslips or slides with an anti-fade mounting medium.

-

Sealing: Seal the edges of the coverslip with nail polish to prevent drying.

-

Storage: Store the slides at 4°C in the dark until imaging.

Data Presentation

Quantitative analysis of co-localization can be performed using image analysis software. The results can be summarized in a table for easy comparison.

| Sample ID | Treatment | Pearson's Correlation Coefficient (this compound vs. Marker) | Overlap Coefficient (Manders') |

| 1 | Control | 0.25 ± 0.05 | 0.30 ± 0.06 |

| 2 | Ligand X (1h) | 0.78 ± 0.08 | 0.85 ± 0.09 |

| 3 | Ligand Y (1h) | 0.45 ± 0.07 | 0.52 ± 0.08 |

| 4 | Inhibitor Z + Ligand X | 0.31 ± 0.06 | 0.35 ± 0.07 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Signaling Pathway Visualization

The binding of Pep1 to its receptor, PEPR1, initiates a signaling cascade that is a key component of the plant's innate immunity. A simplified representation of this pathway is shown below.

Caption: Simplified Pep1-PEPR1 signaling pathway.

Troubleshooting

| Problem | Possible Cause | Solution |

| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent. |

| Non-specific antibody binding | Titrate primary and secondary antibodies to determine optimal concentrations. | |

| Inadequate washing | Increase the number and duration of wash steps. | |

| Weak or No Signal | Inactive this compound or antibodies | Use fresh reagents and store them properly. |

| Low receptor/protein expression | Use a more sensitive detection method or amplify the signal. | |

| Inappropriate fixation/permeabilization | Test different fixation and permeabilization methods. | |

| Photobleaching | Excessive exposure to excitation light | Minimize light exposure and use an anti-fade mounting medium. |

Conclusion

The combination of a fluorescently labeled peptide probe like this compound with standard immunofluorescence is a powerful technique for investigating receptor localization and co-localization with other cellular proteins. This approach can provide valuable insights into the spatial regulation of receptor signaling and trafficking in response to various stimuli, aiding in both basic research and drug development.

References

- 1. experts.azregents.edu [experts.azregents.edu]

- 2. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]

- 3. Immunofluorescence Double Staining Protocol - Squential Approach for Primary Antibodies Raised from Same Species - IHC WORLD [ihcworld.com]

- 4. abcam.com [abcam.com]

Application Notes and Protocols for Studying the Role of Arc/Arg3.1 Ubiquitination in Synaptic Scaling and Homeostasis

Note: The specific entity "Pep1-AGL" was not identified in the scientific literature. It is plausible that this refers to a custom research tool, potentially a cell-penetrating peptide (Pep-1) fused to a cargo protein ("AGL") designed to modulate synaptic plasticity. The "AGL" portion may be an acronym for a protein involved in this process. These application notes, therefore, focus on the well-established role of the ubiquitination of the immediate early gene product Arc/Arg3.1 in synaptic scaling and homeostasis, a likely target for such a tool. The protocols provided are standard methods used in the field to investigate this pathway.

Introduction to Synaptic Scaling and Arc/Arg3.1

Synaptic scaling is a form of homeostatic plasticity that allows neurons to globally adjust the strength of their synapses up or down in response to chronic changes in network activity. This process is crucial for maintaining neuronal firing rates within an optimal range and preventing network instability. A key molecular player in synaptic scaling is the Activity-Regulated Cytoskeleton-associated protein (Arc), also known as Arg3.1.[1] Arc is an immediate early gene product that is rapidly transcribed and translated in response to neuronal activity.[2][3] It plays a critical role in trafficking AMPA-type glutamate receptors (AMPARs), which mediate the majority of fast excitatory synaptic transmission.[2][4] Specifically, Arc promotes the endocytosis of AMPARs from the postsynaptic membrane, leading to a reduction in synaptic strength.[2][4]

The levels of Arc protein are tightly regulated, with a rapid increase following synaptic activity followed by a swift decline.[2] This temporal control is largely achieved through the ubiquitin-proteasome system. The ubiquitination of Arc targets it for degradation by the proteasome, thereby terminating its function and allowing for the recovery of synaptic strength.[2][4] Several E3 ubiquitin ligases, including Triad3A/RNF216 and Ube3a, have been identified to mediate Arc ubiquitination.[4] Disrupting Arc ubiquitination leads to its accumulation, resulting in a loss of surface AMPA receptors and an occlusion of certain forms of synaptic plasticity.[4] Therefore, modulating Arc ubiquitination presents a potential therapeutic avenue for neurological disorders characterized by aberrant synaptic plasticity.

Hypothetical Application of a Pep1-Fused Modulator of Arc Ubiquitination

A hypothetical "this compound" could be a valuable research tool if "AGL" represents a protein or peptide that interferes with the Arc ubiquitination pathway. For instance, "AGL" could be a dominant-negative fragment of an E3 ligase that binds to Arc but lacks catalytic activity, or a deubiquitinating enzyme (DUB) specific for Arc. The Pep-1 portion would facilitate the delivery of this cargo into neurons, a common strategy for studying intracellular processes with protein-based tools.[5]

Quantitative Data on Arc/Arg3.1 Interactions and Functional Effects

The following tables summarize key quantitative data from studies on Arc/Arg3.1, providing a baseline for designing and interpreting experiments.

Table 1: Key Interacting Proteins of Arc/Arg3.1

| Interacting Protein | Function in Relation to Arc/Arg3.1 | Reference |

| Triad3A/RNF216 | E3 ubiquitin ligase that ubiquitinates Arc at lysines 268 and 269, targeting it for proteasomal degradation. | [4] |

| Ube3a | E3 ubiquitin ligase implicated in Arc ubiquitination. | [4] |

| Endophilin-2/3 | Component of the endocytic machinery; Arc interacts with endophilins to promote AMPAR endocytosis. | [6] |

| Dynamin-2 | A large GTPase essential for clathrin-mediated endocytosis; interacts with Arc. | |

| AP-2 | Adaptor protein complex involved in clathrin-mediated endocytosis; interacts with Arc. | [6] |

| CaMKII | Calcium/calmodulin-dependent protein kinase II; disrupting Arc ubiquitination can enhance its interaction with CaMKII. |

Table 2: Effects of Modulating Arc/Arg3.1 Levels on Synaptic Function

| Experimental Manipulation | Effect on Arc/Arg3.1 | Consequence for Synaptic Function | Reference |

| Inhibition of proteasome (e.g., with MG132) | Increased Arc protein levels | Further augmentation of activity-induced Arc levels, leading to reduced surface AMPARs. | [4] |

| Mutation of ubiquitination sites (K268/269) | Increased Arc protein stability | Enhanced mGluR-LTD and impaired spatial reversal learning. | |

| Antisense oligonucleotide-mediated knockdown | Decreased Arc protein expression | Impaired maintenance of long-term potentiation (LTP) and consolidation of long-term memory. | [3] |

| Overexpression of Arc | Increased Arc protein levels | Reduction in surface AMPARs and synaptic strength. | [4] |

Experimental Protocols

Protocol 1: Primary Neuronal Culture and Treatment

This protocol describes the culture of primary hippocampal or cortical neurons, which are commonly used for studying synaptic plasticity.

Materials:

-

E18 mouse or rat embryos

-

Dissection medium (e.g., Hibernate-E)

-

Papain digestion solution

-

Plating medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX)

-

Poly-D-lysine coated coverslips or plates

-

Hypothetical "this compound" or other modulators (e.g., MG132)

Procedure:

-

Dissect hippocampi or cortices from E18 embryos in ice-cold dissection medium.

-

Mince the tissue and digest with papain solution according to the manufacturer's instructions to obtain a single-cell suspension.

-

Plate the dissociated neurons onto poly-D-lysine coated surfaces in plating medium.

-

Culture the neurons at 37°C in a 5% CO2 incubator.

-

After 10-14 days in vitro (DIV), the neurons will have formed a mature synaptic network.

-

To study the effects of modulating Arc ubiquitination, treat the neuronal cultures with the desired concentration of "this compound" or other compounds for the specified duration (e.g., 1-24 hours). A vehicle control should be run in parallel.

Protocol 2: Assessment of Arc/Arg3.1 Ubiquitination by Immunoprecipitation

This protocol allows for the specific analysis of the ubiquitination status of Arc.

Materials:

-

Treated and control neuronal cultures from Protocol 1

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-Arc antibody

-

Protein A/G magnetic beads

-

Anti-ubiquitin antibody

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Lyse the neuronal cultures in lysis buffer.

-

Clarify the lysates by centrifugation.

-

Incubate the lysates with an anti-Arc antibody overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads and incubate for another 2-4 hours to capture the Arc-antibody complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated Arc, which will appear as a high-molecular-weight smear. The membrane can also be probed with an anti-Arc antibody to confirm successful immunoprecipitation.

Protocol 3: Analysis of Surface AMPA Receptor Levels

This protocol quantifies the effect of experimental manipulations on the surface expression of AMPA receptors.

Materials:

-

Treated and control neuronal cultures from Protocol 1

-

Biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin)

-

Quenching solution (e.g., glycine in PBS)

-

Lysis buffer

-

Streptavidin beads

-

Antibodies against AMPAR subunits (e.g., anti-GluA1, anti-GluA2)

Procedure:

-

Treat live neuronal cultures with a membrane-impermeable biotinylation reagent to label surface proteins.

-

Quench the biotinylation reaction.

-

Lyse the cells and collect the total protein lysate.

-

Incubate a portion of the lysate with streptavidin beads to pull down biotinylated (surface) proteins.

-

Elute the surface proteins from the beads.

-

Analyze both the total lysate and the surface protein fraction by Western blotting using antibodies against specific AMPAR subunits.

-

Quantify the band intensities to determine the ratio of surface to total AMPARs.

Visualizations

Signaling Pathway of Arc/Arg3.1 Ubiquitination

Caption: Signaling pathway of Arc/Arg3.1-mediated AMPAR endocytosis and its regulation by ubiquitination.

Experimental Workflow for Studying Arc/Arg3.1 Ubiquitination

Caption: Experimental workflow for assessing the impact of a modulator on Arc ubiquitination and AMPAR surface expression.

References

- 1. Mimicking Protein Kinase C Phosphorylation Inhibits Arc/Arg3.1 Palmitoylation and Its Interaction with Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arc ubiquitination in synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Activity-Dependent Arc Protein Expression in the Rat Hippocampus Impairs the Maintenance of Long-Term Potentiation and the Consolidation of Long-Term Memory - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triad3A Regulates Synaptic Strength by Ubiquitination of Arc - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abbiotec.com [abbiotec.com]

- 6. Tau regulates Arc stability in neuronal dendrites via a proteasome-sensitive but ubiquitin-independent pathway - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting Pep1-AGL solubility and stability in experimental buffers

Welcome to the technical support center for Pep1-AGL. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a synthetic peptide with the sequence H-Ser-Ser-Gly-Met-Pro-Leu-Gly-Ala-Ala-Gly-Leu-OH.[1] It is an analog of Pep1-TGL, a peptide related to the C-terminus of the AMPA receptor GluA1 subunit.[2] The molecular weight of this compound is 960.11 g/mol .[1][2] In plant biology, peptides of the "Pep" family are recognized as endogenous amplifiers of the innate immune response.[3][4]

Q2: What is the recommended method for storing this compound?

For long-term stability, lyophilized this compound powder should be stored at -20°C or colder, protected from moisture and light.[1][5][6] Once reconstituted in a solvent, it is best to prepare single-use aliquots and store them at -80°C to minimize degradation from repeated freeze-thaw cycles.[6][7]

Q3: My lyophilized this compound powder appears clumpy. Is it still usable?

This may indicate exposure to moisture. To prevent this, always allow the vial to warm to room temperature in a desiccator before opening.[6] While some clumping may not affect the peptide's integrity, significant changes in appearance could suggest degradation. If you observe this, it is advisable to test a small aliquot for solubility and activity before proceeding with critical experiments.

Q4: Can I dissolve this compound directly in my experimental buffer?

It is recommended to first create a concentrated stock solution in a suitable solvent and then dilute it into your final experimental buffer.[8] This approach allows for better control over the final concentration and helps to avoid precipitation issues that can occur when dissolving a peptide directly into a complex buffer solution.

Troubleshooting Guide: Solubility Issues

Problem: this compound is not dissolving in water.

The sequence of this compound contains a high proportion of hydrophobic amino acids (Pro, Leu, Ala, Gly, Met), which can lead to poor aqueous solubility.[8][9]

-

Initial Steps:

-

Ensure you are attempting to dissolve the peptide at a reasonable concentration. A starting concentration of 2 mg/mL in water has been suggested, though this may not always be achievable.[1]

-

Use sonication to aid dissolution.[1] A brief sonication in a water bath can help break up aggregates.[10]

-

Gentle warming (to no more than 40°C) can also improve solubility.[11]

-

-

Advanced Troubleshooting:

-

pH Adjustment: The solubility of a peptide is often lowest at its isoelectric point (pI).[9] Adjusting the pH of the solution can increase the net charge of the peptide, thereby improving its interaction with water.

-

To determine if this compound is acidic or basic, you can calculate its theoretical net charge at neutral pH. A detailed guide for this can be found in the experimental protocols section.

-

For a basic peptide, adding a small amount of dilute acid (e.g., 10% acetic acid) can aid dissolution.[11][12]

-

For an acidic peptide, a dilute base (e.g., 0.1% ammonium hydroxide) may be used.[11][12]

-

-

Organic Co-solvents: For highly hydrophobic peptides, dissolving in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) before diluting with your aqueous buffer is a common strategy.[10][13] Caution: Ensure that the final concentration of the organic solvent is compatible with your experimental system, as it can be toxic to cells at higher concentrations.[10]

-

Troubleshooting Workflow for this compound Solubility

Caption: A decision tree for troubleshooting this compound solubility issues.

Troubleshooting Guide: Stability Issues

Problem: I am observing a loss of this compound activity over time in my experiments.

Peptide degradation in solution can occur through several mechanisms:

-

Oxidation: The methionine (Met) residue in the this compound sequence is susceptible to oxidation.[7][14] This can be accelerated by exposure to atmospheric oxygen and certain metal ions.

-

Solution: Use degassed buffers and store solutions under an inert gas like nitrogen or argon. Avoid contamination with metal ions.

-

-

Hydrolysis and Deamidation: Peptide bonds can be hydrolyzed, particularly at acidic pH. While this compound does not contain the highly susceptible Asp, Asn, or Gln residues, general hydrolysis can still occur over time.[7][14][15]

-

Solution: Prepare solutions fresh for each experiment. If storage is necessary, use aliquots stored at -80°C. Maintain a neutral pH for your stock solution if possible.

-

-

Aggregation: Hydrophobic peptides like this compound can self-associate and form aggregates, which can lead to precipitation and loss of activity.[9][15]

-

Solution: Store the peptide at an appropriate concentration; very high concentrations can promote aggregation. Before use, centrifuge the vial and use the supernatant to ensure no precipitated material is introduced into the experiment.[11]

-

Data Presentation

Table 1: Solubility of this compound in Various Solvents and Buffers

| Solvent/Buffer System | pH | Additives | Max. Solubility (mg/mL) | Observations/Notes |

| Sterile Deionized Water | ~7.0 | None | ~2.0[1] | Sonication may be required. |

| Phosphate-Buffered Saline (PBS) | 7.4 | NaCl, KCl, Na₂HPO₄, KH₂PO₄ | User-determined | A common physiological buffer. |

| Tris Buffer (50 mM) | 7.5 | None | User-determined | Good for many biological assays. |

| 10% Acetic Acid (aq) | ~2.5 | None | User-determined | Can aid in dissolving basic peptides. |

| Water with 5% DMSO | ~7.0 | 5% DMSO | User-determined | For hydrophobic peptides. |

Note: The values marked "User-determined" should be established empirically for your specific batch of this compound and experimental conditions. The solubility in water is based on manufacturer data and may vary.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

-

Preparation: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator for at least 20 minutes to prevent condensation.[6]

-

Initial Solubilization: Add the required volume of sterile, high-purity water to achieve a stock concentration of, for example, 2 mg/mL.

-

Dissolution: Vortex the vial for 30 seconds. If the peptide does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[10] Avoid excessive heating.

-

Troubleshooting: If the solution remains cloudy or contains visible particles, refer to the Troubleshooting Workflow diagram above. You may need to add a small amount of dilute acid or base, or use an organic co-solvent like DMSO.

-

Storage: Once dissolved, aliquot the stock solution into single-use tubes and store at -80°C.[1]

Protocol 2: Determining the Net Charge of this compound (Theoretical)

This protocol helps predict whether an acidic or basic solvent will improve solubility.

-

Identify Ionizable Residues: Examine the amino acid sequence (H-Ser-Ser-Gly-Met-Pro-Leu-Gly-Ala-Ala-Gly-Leu-OH). The key ionizable groups are the N-terminal amine (-NH₂) and the C-terminal carboxylic acid (-COOH).

-

Assign Charges at Neutral pH (~7.0):

-

The N-terminal amine has a pKa of ~9.0, so at pH 7, it will be protonated and have a charge of +1.

-

The C-terminal carboxylic acid has a pKa of ~2.0, so at pH 7, it will be deprotonated and have a charge of -1.

-

None of the amino acid side chains in this compound are charged at neutral pH.

-

-

Calculate Net Charge: Sum the charges: (+1) + (-1) = 0.

Signaling Pathway

In plants, Pep family peptides are recognized by PEPR receptors, which triggers a signaling cascade that enhances the plant's immune response. This compound, as an analog, is expected to participate in similar pathways.

Caption: Simplified signaling pathway for this compound in plant cells.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. This compound (1602) by Tocris, Part of Bio-Techne [bio-techne.com]

- 3. PEPR2 Is a Second Receptor for the Pep1 and Pep2 Peptides and Contributes to Defense Responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. experts.azregents.edu [experts.azregents.edu]

- 5. Peptide stability, storage and solubilisation [innovagen.com]

- 6. peptide.com [peptide.com]

- 7. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]

- 8. iscabiochemicals.com [iscabiochemicals.com]

- 9. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]

- 10. bachem.com [bachem.com]

- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]

- 12. biobasic.com [biobasic.com]

- 13. What should I consider when working with peptides? – Dynamic Biosensors [dynamic-biosensors.com]

- 14. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]

- 15. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

How to prevent off-target effects of Pep1-AGL in neuronal cultures

Disclaimer: The information provided in this technical support center is based on the available scientific literature for peptides related to the AMPA receptor GluA1 subunit and general best practices in neuronal cell culture. Pep1-AGL is understood to be an analog of Pep1-TGL, a peptide that interacts with the C-terminus of the GluA1 subunit. The guidance provided herein is intended for research purposes only and should be adapted to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its presumed mechanism of action?

This compound is a synthetic peptide with the sequence H-Ser-Ser-Gly-Met-Pro-Leu-Gly-Ala-Ala-Gly-Leu-OH. It is an analog of Pep1-TGL, which is known to interact with the C-terminus of the AMPA receptor subunit GluA1.[1] AMPA receptors are crucial for fast excitatory synaptic transmission in the central nervous system.[2][3] The GluA1 subunit, in particular, is involved in synaptic plasticity, such as long-term potentiation (LTP), a cellular correlate of learning and memory.[1][4] It is presumed that this compound, like Pep1-TGL, modulates AMPA receptor function by interfering with the interaction between the GluA1 C-terminus and its associated scaffolding and signaling proteins.[1]

Q2: What are off-target effects and why are they a concern in neuronal cultures?

Off-target effects refer to the unintended interactions of a therapeutic or research compound with molecules other than its primary target. In the context of this compound, this could involve binding to other receptors, ion channels, or intracellular proteins, leading to unforeseen biological consequences. Neuronal cultures are particularly sensitive to off-target effects due to their complex and interconnected signaling networks. Unintended interactions can lead to cytotoxicity, altered neuronal morphology, changes in synaptic function, or activation of apoptotic pathways, thereby confounding experimental results.[5][6]

Q3: What are the general strategies to minimize off-target effects of peptide-based agents like this compound?

Minimizing off-target effects begins with careful experimental design and execution. Key strategies include:

-

Dose-Response Analysis: Determine the minimal effective concentration of this compound to reduce the likelihood of binding to lower-affinity, off-target sites.

-

Use of Control Peptides: Employ scrambled or inactive versions of the peptide to distinguish sequence-specific effects from non-specific or toxic effects.

-

Purity and Stability: Ensure the high purity of the peptide preparation and follow proper storage and handling protocols to prevent degradation or aggregation, which can lead to non-specific effects.

-

Healthy Neuronal Cultures: Maintaining healthy and stable neuronal cultures is paramount, as stressed or unhealthy neurons can be more susceptible to non-specific toxicity.

Troubleshooting Guides

Guide 1: Unexpected Cytotoxicity or Neuronal Death

Problem: Increased cell death, floating cells, or significant neurite degeneration is observed after this compound treatment.

| Potential Cause | Recommended Action |